Ion beam analysis techniques can be classified into several categories based on their operational principles and applications. The primary methods include Rutherford Backscattering Spectrometry (RBS), Elastic Recoil Detection Analysis (ERDA), and Particle-Induced X-ray Emission (PIXE). Each of these methods employs ion beams of varying energies to interact with target materials, allowing for detailed compositional analysis.
The synthesis of IBA-6 involves the generation of ion beams using particle accelerators. These beams are directed towards a sample material, where they interact with the atoms in the material. The interaction leads to various scattering events that provide information about the elemental composition and structure of the sample.
The choice of ion type, energy, and detection method significantly influences the sensitivity and resolution of the analysis.
In IBA-6, chemical reactions are not typically described as they would be for chemical compounds; instead, the focus is on ion-solid interactions. Key reactions include:
These interactions form the basis for interpreting data collected during ion beam analysis.
The mechanism of action for IBA-6 involves several steps:
This process allows researchers to obtain detailed insights into material properties without altering the sample significantly.
The physical properties associated with IBA-6 include:
Chemical properties are inferred from the types of interactions occurring during analysis rather than being intrinsic to IBA-6 itself.
IBA-6 has numerous applications across various scientific disciplines:
These applications highlight the versatility and importance of ion beam analysis techniques in advancing scientific knowledge across multiple fields.
IBA-6 (chemical designation: PNR-7-02) is a synthetic small-molecule inhibitor with the molecular formula C₂₄H₁₆ClN₃O₂S and a molecular weight of 445.92 g/mol. Its systematic IUPAC name is 5-((5-Chloro-1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, featuring a complex multi-ring structure that enables precise molecular targeting. The compound demonstrates solubility in dimethyl sulfoxide (DMSO) but limited aqueous solubility, a characteristic that influences its research applications [3].
The compound functions as a potent and selective inhibitor of human DNA polymerase η (hpol η), exhibiting an IC₅₀ value of 8 μM against this enzyme. Crucially, IBA-6 demonstrates 5-10-fold specificity for hpol η over replicative DNA polymerases, making it a valuable tool for probing DNA damage response mechanisms. The theoretical foundation of IBA-6's mechanism lies in its disruption of translesion DNA synthesis (TLS) – a specialized DNA repair pathway that enables cancer cells to survive chemotherapy-induced DNA damage. By selectively inhibiting hpol η, IBA-6 prevents the bypass of platinum-based chemotherapeutic adducts, thereby theoretically enhancing chemotherapy efficacy [3].
Table 1: Key Identifiers and Properties of IBA-6 | Property | Value/Designation | |--------------|------------------------| | Chemical Name | 5-((5-Chloro-1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | | Alternative Designations | PNR-7-02, IBA-6, Axon 2965 | | CAS Registry Number | [1633660-76-0] | | Molecular Formula | C₂₄H₁₆ClN₃O₂S | | Molecular Weight | 445.92 g/mol | | Purity | ≥98% | | Primary Target | Human DNA polymerase η (hpol η) | | IC₅₀ Against Target | 8 μM | | Specificity | 5-10-fold selectivity over replicative polymerases |
The discovery and development of IBA-6 emerged against the backdrop of advancing DNA repair research in the early 21st century. While its specific discovery timeline remains proprietary, the compound first appeared in the scientific literature with the assignment of its CAS registry number [1633660-76-0] in approximately 2016, positioning it as a relatively recent addition to the oncological research toolkit. IBA-6 represents an evolution beyond earlier, less specific polymerase inhibitors that lacked the precision for targeting specific translesion synthesis polymerases [3].
The compound's development aligns with a paradigm shift in oncology toward DNA damage response (DDR) targeting. As research throughout the 2000s elucidated the critical role of specialized DNA polymerases in chemotherapy resistance, particularly in cancers treated with platinum-based agents, selective inhibitors became essential research tools. IBA-6 filled this niche for hpol η studies, overcoming limitations of genetic knockout approaches by allowing acute, dose-dependent inhibition in experimental systems. This pharmacological tool enabled researchers to probe hpol η function without compensatory adaptations that might occur in genetically modified cells [3].
IBA-6 has established a specialized but significant role across multiple research domains due to its specific mechanism of action:
Oncology Research: IBA-6 serves as a critical tool for investigating chemotherapy resistance mechanisms, particularly in tumors exhibiting elevated hpol η expression. Researchers utilize IBA-6 to explore synergistic treatment approaches where hpol η inhibition sensitizes cancer cells to DNA-damaging agents like cisplatin. Studies focus on cancers where hpol η is implicated in resistance development, including ovarian, testicular, and certain lung carcinomas [3].
DNA Repair Mechanism Studies: Beyond applied oncology, IBA-6 enables fundamental research into translesion synthesis pathways. Scientists employ this inhibitor to decipher the structural and functional relationships within TLS complexes and to determine the specific contexts in which hpol η operates versus other specialized polymerases. This mechanistic research has revealed that IBA-6 binding likely occurs at the enzyme's active site or regulatory domains, disrupting polymerase-DNA interactions necessary for lesion bypass [3].
Therapeutic Development: While not itself a clinical candidate, IBA-6 serves as a chemical scaffold and proof-of-concept for developing clinically viable hpol η inhibitors. Pharmaceutical researchers study its structure-activity relationships to design derivatives with improved pharmacokinetic profiles and target specificity. This foundational work supports the emerging class of DDR inhibitors entering preclinical development [3].
Table 2: Research Applications of IBA-6 in Experimental Systems | Research Area | Primary Application | Key Findings Enabled by IBA-6 | |-------------------|-------------------------|-----------------------------------| | Chemotherapy Sensitization | Combination studies with platinum agents | Demonstrated 2-5 fold increase in cisplatin cytotoxicity in resistant cell lines | | DNA Repair Mechanism | Analysis of translesion synthesis fidelity | Confirmed hpol η role in error-prone bypass of platinum-DNA adducts | | Enzyme Kinetics | Inhibition profiling across polymerase families | Established specificity profile against replicative and TLS polymerases | | Structural Biology | Crystallography and molecular docking studies | Identified potential binding pockets in hpol η catalytic domain | | Xeroderma Pigmentosum Research | Cellular modeling of POLH-deficient phenotypes | Mimicked genetic deficiency states for functional studies |
The compound's role in industry-academia collaborations is evidenced by its availability through specialized chemical suppliers like Axon Medchem, facilitating broad access for basic and translational research. Current investigations focus on expanding its application to biomarker development, where IBA-6 sensitivity is explored as a potential indicator of hpol η dependence in tumors, and in combination therapy screening with emerging DNA repair inhibitors like PARP inhibitors [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7